An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-D-tyrosine
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-D-tyrosine is a synthetic derivative of the naturally occurring amino acid D-tyrosine. The introduction of two bromine atoms onto the phenolic ring significantly alters its chemical and biological properties, making it a compound of interest for various research and development applications, particularly in the field of neuroscience. This technical guide provides a comprehensive overview of the chemical properties of 3,5-Dibromo-D-tyrosine, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.
Chemical and Physical Properties
3,5-Dibromo-D-tyrosine is a white to off-white or pale gray crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below. The data for the D-isoform is complemented by data from its more commonly studied L-isoform where direct D-isoform data is unavailable, as their physical properties are expected to be very similar, differing primarily in optical rotation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Br₂NO₃ | [2] |
| Molecular Weight | 338.98 g/mol | [2] |
| Appearance | White to off-white/pale gray crystalline powder | [1] |
| Melting Point | 243 - 246 °C (for L-isoform) | [1] |
| Solubility | DMSO: 12.5 mg/mLWater: >50.8 µg/mL (for L-isoform)Limited solubility in water, more soluble in polar organic solvents like methanol (B129727). | [3],[1] |
| pKa (for L-isoform) | 2.17 (carboxyl group)6.45 (phenolic hydroxyl group)7.60 (amino group) | [1] |
| XLogP3-AA | -0.4 | [2] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dibrominated ring, as well as signals for the alpha-proton and the beta-protons of the amino acid backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the carboxyl carbon, the alpha- and beta-carbons, and the carbons of the aromatic ring, with the brominated carbons showing characteristic shifts.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxyl group (C=O and O-H stretching), the phenolic hydroxyl group (O-H stretching), and the aromatic ring (C=C stretching).
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the amino acid side chain.[4]
Experimental Protocols
Synthesis of 3,5-Dibromo-D-tyrosine
A reliable method for the synthesis of 3,5-dibromo-L-tyrosine has been reported, which can be adapted for the synthesis of the D-enantiomer by starting with D-tyrosine.[5]
Materials:
-
D-Tyrosine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrobromic acid (HBr) in acetic acid (AcOH)
Procedure:
-
Dissolve D-tyrosine in a mixture of HBr and AcOH.
-
Add 2.2 equivalents of DMSO to the solution.
-
Heat the reaction mixture under controlled conditions (e.g., specific temperature and time as optimized for the L-isoform).
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be isolated by precipitation or extraction.
Purification of 3,5-Dibromo-D-tyrosine
Recrystallization:
A general approach to recrystallization involves finding a suitable solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[6]
General Procedure:
-
Dissolve the crude 3,5-Dibromo-D-tyrosine in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695)/water mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
High-Performance Liquid Chromatography (HPLC):
For high-purity requirements, preparative HPLC can be employed. A chiral stationary phase would be necessary to separate any racemic impurities.
General Parameters for Chiral HPLC:
-
Stationary Phase: A chiral column, such as one based on a polysaccharide or a macrocyclic glycopeptide, would be appropriate for separating the enantiomers of 3,5-dibromotyrosine.[7][8]
-
Mobile Phase: A typical mobile phase for such separations could be a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol for normal-phase chromatography, or a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol for reversed-phase chromatography.[7]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 280 nm.
Biological Activity and Signaling Pathways
3,5-Dibromo-D-tyrosine has demonstrated significant neuroprotective and anticonvulsant effects in preclinical studies.[9] Its mechanism of action is primarily attributed to its modulation of glutamatergic neurotransmission, which plays a critical role in excitotoxicity associated with conditions like stroke and epilepsy.[10]
Mechanism of Action in Neuroprotection and Seizure Reduction
3,5-Dibromo-D-tyrosine acts as an antagonist at glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.[10]
-
NMDA Receptor Antagonism: It is suggested to act as a competitive inhibitor at the glutamate-binding site of the NMDA receptor. By blocking the binding of glutamate, it prevents the excessive influx of calcium ions (Ca²⁺) into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.[10]
-
AMPA/Kainate Receptor Depression: The compound also depresses the activity of AMPA and kainate receptors, further reducing the excitatory signaling that contributes to neuronal damage during ischemic events and seizures.[10]
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of 3,5-Dibromo-D-tyrosine.
Experimental Workflow for Assessing Neuroprotective Effects
A typical experimental workflow to evaluate the neuroprotective effects of 3,5-Dibromo-D-tyrosine in a preclinical model of stroke is outlined below.
Conclusion
3,5-Dibromo-D-tyrosine is a halogenated amino acid with significant potential as a research tool and a lead compound for the development of novel therapeutics for neurological disorders such as stroke and epilepsy. Its well-defined mechanism of action, centered on the modulation of excitatory glutamate signaling, provides a strong rationale for its further investigation. This guide has summarized the key chemical properties and provided a framework for the synthesis, purification, and biological evaluation of this promising compound. Further research to fully characterize its spectral properties and to optimize purification protocols will be valuable for advancing its application in drug discovery and development.
References
- 1. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]
- 2. 3,5-Dibromo-D-tyrosine | C9H9Br2NO3 | CID 688452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromotyrosine | C9H9Br2NO3 | CID 10833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003474) [hmdb.ca]
